molecular formula C10H14N2O4S2 B1681193 Sulthiame CAS No. 61-56-3

Sulthiame

Katalognummer B1681193
CAS-Nummer: 61-56-3
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: HMHVCUVYZFYAJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulthiame is an antiepileptic drug widely used in Europe and Israel . It is primarily used in benign focal epilepsies of childhood and may be useful as an adjunct therapy in a variety of other refractory epilepsies .


Molecular Structure Analysis

The molecular formula of Sulthiame is C10H14N2O4S2 . Its average mass is 290.359 Da and its mono-isotopic mass is 290.039490 Da .


Physical And Chemical Properties Analysis

Sulthiame has a density of 1.5±0.1 g/cm3, a boiling point of 520.2±60.0 °C at 760 mmHg, and a flash point of 268.4±32.9 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition and Antiepileptic Action

Sulthiame is recognized for its anticonvulsant effects, functioning as a carbonic anhydrase (CA) inhibitor. Research has elucidated its mode of action, including possible changes in intracellular pH that accompany its anticonvulsant properties. For instance, Leniger et al. (2002) highlighted Sulthiame's ability to reduce intracellular pH and epileptiform activity in hippocampal neurons, suggesting a mechanism for its efficacy in treating epilepsy (Leniger et al., 2002). Additionally, Temperini et al. (2007) investigated its interaction with mammalian carbonic anhydrase isoforms, finding Sulthiame to be a potent inhibitor of several CA isoforms, which aids in understanding its broad antiepileptic activity (Temperini et al., 2007).

Efficacy in Childhood Epilepsy

Sulthiame's efficacy extends to childhood epilepsy, with studies affirming its usefulness in treating both partial and generalized seizures. Ben-Zeev et al. (2004) conducted a multicenter, retrospective study to evaluate its efficacy and tolerability, demonstrating its effectiveness in this demographic (Ben-Zeev et al., 2004).

Modulation of Motor Cortex Excitability

Research by Siniatchkin et al. (2006) using transcranial magnetic stimulation (TMS) revealed that Sulthiame could increase resting motor threshold in the human motor cortex, indicating a reduction in axonal excitability of cortical neurons. This selective modulation of motor threshold suggests a unique pathway through which Sulthiame exerts its antiepileptic effect, potentially offering insights into novel treatment strategies for epilepsy (Siniatchkin et al., 2006).

Role in Refractory Epilepsies

Further research into Sulthiame's applications has explored its role as an adjunctive therapy in refractory epilepsies, demonstrating reasonable efficacy and tolerability in a heterogeneous group of children with refractory epilepsies. Swiderska et al. (2011) provided evidence supporting its consideration in similar populations, highlighting the potential of Sulthiame in managing challenging epilepsy cases (Swiderska et al., 2011).

Lennox-Gastaut Syndrome Treatment

Caraballo et al. (2018) evaluated the efficacy and tolerability of Sulthiame as an add-on treatment in patients with Lennox-Gastaut syndrome (LGS), finding significant seizure reduction in a majority of patients. This study underlines Sulthiame's potential utility in managing one of the more severe epileptic encephalopathies, contributing to the diversity of its therapeutic applications (Caraballo et al., 2018).

Zukünftige Richtungen

Further high-quality research is needed to fully evaluate the effectiveness and tolerability of Sulthiame as a single treatment in epilepsy . Large, multi-centre randomised controlled trials are needed to inform clinical practice, if Sulthiame is to be used as an add-on therapy for epilepsy .

Eigenschaften

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHVCUVYZFYAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023626
Record name Sulthiame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sultiame

CAS RN

61-56-3
Record name Sulthiame
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulthiame [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulthiame
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulthiame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sultiame
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULTHIAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00Q766CZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulthiame
Reactant of Route 2
Reactant of Route 2
Sulthiame
Reactant of Route 3
Reactant of Route 3
Sulthiame
Reactant of Route 4
Sulthiame
Reactant of Route 5
Sulthiame
Reactant of Route 6
Sulthiame

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.